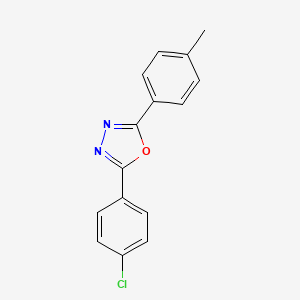
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives usually involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles . The exact method would depend on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the specific substituents on the oxadiazole ring. Oxadiazoles can participate in various chemical reactions, and their reactivity can be studied using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include melting point determination, IR spectroscopy , and LC-MS .Applications De Recherche Scientifique
Antibacterial Properties
A variety of 1,3,4-oxadiazoles, including the 2-(4-chlorophenyl)-5-(4-methylphenyl) variant, have been synthesized and evaluated for their antibacterial properties. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting point of these compounds were studied through TG and DSC analysis, indicating potential for further pharmaceutical applications (Arora et al., 2012).
Synthetic Efficiency
The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation has been highlighted for its efficiency. This method, compared to traditional synthetic strategies, offers benefits such as high yield, increased reaction rate, and simplified work-up procedures, marking an advancement in the synthesis of oxadiazole derivatives (Li Zheng, 2004).
CNS Depressant Activity
Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their central nervous system (CNS) depressant activities. This research has identified certain 2,5-substituted diphenyl-1,3,4-oxadiazoles as potent compounds with antidepressant, anticonvulsant, and antianxiety activity, indicating the significance of the -N = C-O- grouping in their structure (Singh et al., 2012).
OLED Application
The 2,5-Diphenyl-1,3,4-oxadiazole structure has been widely used in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF), an important feature for organic light-emitting diodes (OLEDs). Research indicates that 2-methyl-5-phenyl-1,3,4-oxadiazoles, when substituted with carbazole, exhibit solution fluorescence maxima and efficient reverse intersystem crossing (RISC) rates, leading to high-performance OLEDs (Cooper et al., 2022).
Liquid Crystalline Properties
The synthesis and study of liquid crystalline properties of 2,5-diaryl 1,3,4-oxadiazoles have shown that these compounds can exhibit nematic and smectic phases, which are important for applications in liquid crystal displays and other electro-optical devices (Zhu et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound like this would depend on its biological activity and potential applications. For example, if it shows promising activity as a COX-2 inhibitor , future research might focus on optimizing its activity and selectivity, studying its mechanism of action in more detail, and evaluating its potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOGFGUFEGZNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52596-95-9 |
Source


|
| Record name | 2-(4-CHLORO-PHENYL)-5-P-TOLYL-(1,3,4)OXADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
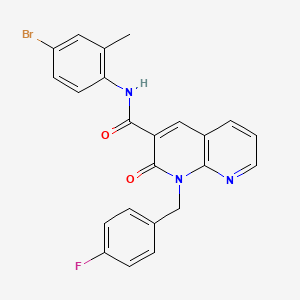
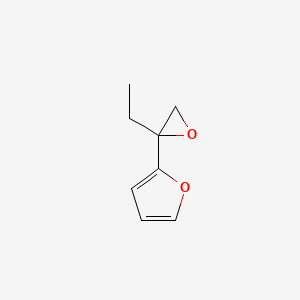

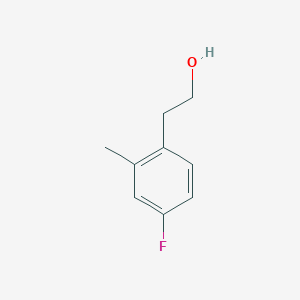
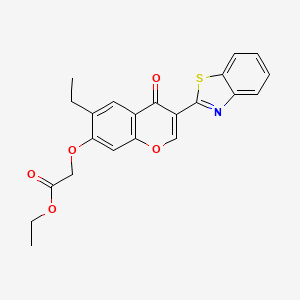
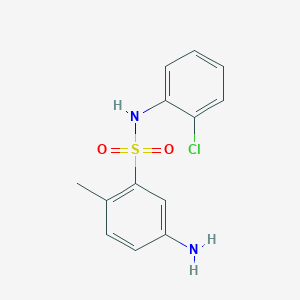
![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
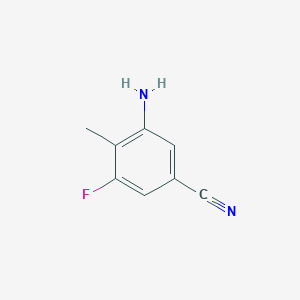
![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)